Nitroarginine

描述

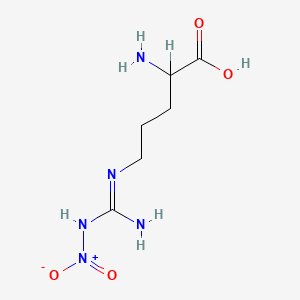

硝基精氨酸,也称为Nω-硝基-L-精氨酸,是氨基酸精氨酸的硝基衍生物。它是 nitric oxide 合酶的抑制剂,因此具有血管收缩作用。 该化合物被广泛用作生物化学工具,用于研究一氧化氮及其生物学效应 .

准备方法

合成路线和反应条件

硝基精氨酸可以通过 L-精氨酸的硝化合成。该过程涉及在受控条件下用硝酸与 L-精氨酸反应,将硝基引入分子中。 该反应通常需要强酸催化剂,并在低温下进行以防止分解 .

工业生产方法

硝基精氨酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和设备,以确保高产率和纯度。 反应条件经过优化,以最大程度地提高硝化过程的效率,同时最大程度地减少副产物的产生 .

化学反应分析

反应类型

硝基精氨酸会发生几种类型的化学反应,包括:

氧化: 硝基精氨酸可以被氧化形成各种氧化产物。

还原: 硝基精氨酸中的硝基可以被还原形成氨基衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 根据所需产物,各种亲核试剂可用于取代反应.

主要形成的产物

氧化: 硝基精氨酸的氧化衍生物。

还原: 硝基精氨酸的氨基衍生物。

取代: 具有不同官能团的取代衍生物.

科学研究应用

Cardiovascular Research

Nitroarginine has been extensively used to study cardiovascular dynamics, particularly in understanding the role of nitric oxide in vascular tone regulation. It is commonly employed to induce vasoconstriction in experimental models.

Key Findings:

- In studies involving isolated rat hearts, this compound administration resulted in increased coronary perfusion pressure, indicating its efficacy as a NOS inhibitor .

- Research has shown that this compound can modify blood flow in murine tissues, which is crucial for investigating conditions like hypertension and heart failure .

Neurobiology

The role of nitric oxide as a neurotransmitter has led to the exploration of this compound's effects on neurophysiological processes. Inhibition of NOS has been linked to alterations in neurotransmitter dynamics and neuroprotection.

Key Findings:

- Studies have demonstrated that this compound can affect dopamine transport and half-life in striatal extracellular space, providing insights into its potential implications for neurodegenerative diseases .

- The antidepressant-like effects observed with certain drugs have been shown to be mediated by NO-dependent mechanisms, where this compound plays a critical role .

Pain Management

This compound has been investigated for its potential applications in pain management, particularly in models of neuropathic pain.

Case Study:

- A study involving chronic constriction injury (CCI) of the sciatic nerve demonstrated that local application of this compound significantly reduced thermal hyperalgesia, suggesting its potential as a therapeutic agent for neuropathic pain conditions .

Cancer Research

The controlled reduction of tumor blood flow using this compound has been explored as a strategy to enhance cancer treatments by inducing localized hypoxia within tumors.

Key Findings:

- Research indicates that the vasoconstrictive properties of this compound can be leveraged to improve the efficacy of chemotherapeutic agents by restricting blood supply to tumors .

Table 1: Summary of this compound Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Cardiovascular | NOS inhibition leading to vasoconstriction | Increased coronary perfusion pressure observed |

| Neurobiology | Modulation of neurotransmitter dynamics | Affects dopamine transport; potential neuroprotection |

| Pain Management | Reduction of hyperalgesia | Local application reduces thermal hyperalgesia |

| Cancer Research | Induction of localized tumor hypoxia | Enhances efficacy of chemotherapeutics |

Table 2: Comparative Effects of this compound vs. Other NOS Inhibitors

| Compound | Type | Efficacy in Pain Models | Cardiovascular Effects |

|---|---|---|---|

| This compound | Competitive Inhibitor | Significant reduction | Increased perfusion pressure |

| L-NAME (L-nitro-arginine methyl ester) | Non-selective Inhibitor | Moderate reduction | Similar effects observed |

作用机制

硝基精氨酸通过抑制一氧化氮合酶发挥作用,一氧化氮合酶是一种负责产生一氧化氮的酶。通过抑制这种酶,硝基精氨酸降低体内一氧化氮的水平,从而导致血管收缩。 该机制在各种研究中被用来了解一氧化氮在不同生理和病理过程中的作用 .

相似化合物的比较

类似化合物

L-精氨酸: 硝基精氨酸的母体化合物,参与一氧化氮的生成。

Nω-硝基-L-鸟氨酸: 另一种氨基酸的硝基衍生物,对一氧化氮合酶具有类似的抑制作用。

L-NAME(Nω-硝基-L-精氨酸甲酯): 硝基精氨酸的甲酯衍生物,具有类似的生物活性.

独特性

硝基精氨酸的独特性在于它对一氧化氮合酶的特异性抑制,使其成为研究一氧化氮相关过程的宝贵工具。 它选择性抑制这种酶的能力使其区别于其他类似化合物,并允许进行有针对性的研究应用 .

生物活性

Nitroarginine, specifically Nω-nitro-L-arginine (L-NOARG), is a nitro derivative of the amino acid arginine and functions primarily as an inhibitor of nitric oxide synthase (NOS). This compound has garnered significant attention for its role in modulating nitric oxide (NO) production, which is crucial for various physiological processes, including vasodilation and neurotransmission. The biological activity of this compound is multifaceted, influencing cardiovascular function, neuroprotection, and inflammatory responses.

This compound acts as a competitive inhibitor of NOS, thereby reducing the synthesis of nitric oxide from L-arginine. This inhibition can lead to various physiological effects, including vasoconstriction and altered blood flow dynamics. The compound's effectiveness as an NOS inhibitor has been demonstrated in several studies:

- Transport Mechanisms : Research indicates that L-NOARG is transported into rat cerebellar synaptosomes via neutral amino acid carrier systems T and L with high affinity. The uptake kinetics show a biphasic pattern, highlighting its efficient transport compared to L-arginine .

- Inhibition Potency : The Ki values for L-NOARG and related compounds suggest that concentrations ranging from 0.1 to 10 mmol/L are effective in inhibiting NOS under various experimental conditions .

Physiological Effects

The physiological implications of this compound's action are broad, affecting multiple systems within the body:

- Cardiovascular System : this compound has been shown to induce hypertension in animal models. For instance, oral administration of N-nitro-L-arginine methyl ester (L-NAME) resulted in elevated blood pressure without causing glucose intolerance . Additionally, studies have indicated its potential in reversing sepsis-associated hypotension by increasing systemic vascular resistance .

- Neuroprotective Effects : In models of chronic stress, L-NOARG administration reduced microglial activation and pro-inflammatory cytokine levels in the hippocampus, suggesting a neuroprotective role against stress-induced neuroinflammation . This highlights its potential therapeutic applications in neurodegenerative diseases.

Case Studies and Clinical Applications

Several studies have explored the therapeutic potential of this compound derivatives:

- Sepsis Treatment : In a clinical trial involving severe septic shock patients, L-NMA (a derivative of this compound) was administered intravenously. Although it helped maintain blood pressure above critical thresholds, the survival rates were comparable to those receiving placebo treatment .

- Migraine Relief : Clinical trials have indicated that L-NMA may alleviate symptoms of migraine and chronic tension-type headache by modulating NO levels, although the exact mechanisms remain complex and not fully understood .

- Neuroinflammation : A study demonstrated that L-NOARG could mitigate stress-induced depressive behaviors in rats by decreasing active microglia and inflammatory cytokines in the brain .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

属性

IUPAC Name |

2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAUNPAHJZDYCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859703 | |

| Record name | (E)-N~5~-[Amino(nitroamino)methylidene]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2149-70-4 | |

| Record name | NITROARGININE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Nitroarginine and how does it interact with this target?

A1: this compound acts as a competitive inhibitor of nitric oxide synthase (NOS) enzymes. [, , , , , ] These enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct. [] this compound competes with L-arginine for binding to the active site of NOS, thereby inhibiting NO production. [, , , ]

Q2: What are the downstream effects of this compound's interaction with nitric oxide synthase?

A2: By inhibiting NOS, this compound reduces the production of NO. [, ] NO is a potent vasodilator involved in various physiological processes, including the regulation of blood pressure, neurotransmission, and immune response. [, , , ] Therefore, this compound's primary effect is vasoconstriction and the subsequent increase in blood pressure. [, , ] It can also modulate other NO-dependent processes in the nervous and immune systems. [, ]

Q3: Does this compound affect all nitric oxide synthase isoforms equally?

A3: Studies suggest that this compound might not inhibit all NOS isoforms equally. Research shows L-Nitroarginine's limited efficacy in inhibiting inducible NOS (iNOS) in the presence of physiological concentrations of L-arginine. []

Q4: How does this compound's inhibition of nitric oxide production affect vascular smooth muscle?

A4: this compound, by reducing NO production, diminishes NO-mediated relaxation of vascular smooth muscle. This effect can be observed in various arteries, including coronary arteries and the aorta. [, , ]

Q5: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6H14N6O4. Its molecular weight is 234.2 g/mol. [, ]

Q6: What are the key spectroscopic features of this compound?

A7: this compound displays a characteristic UV absorption at 271 nm. []

Q7: How do structural modifications of the arginine molecule, like in this compound, affect its interaction with nitric oxide synthase?

A8: The addition of a nitro group to the arginine molecule, forming this compound, significantly alters its interaction with NOS. While L-arginine serves as a substrate for NOS, this compound acts as a competitive inhibitor, binding to the enzyme's active site and preventing NO production. [, , ]

Q8: What is the significance of the chirality of this compound in its interaction with nitric oxide synthase?

A9: Only the L-enantiomer of this compound (L-Nitroarginine) effectively inhibits NOS. The D-enantiomer (D-Nitroarginine) shows significantly weaker or no inhibitory effects on the enzyme. [, ] This difference highlights the stereospecificity of the NOS active site and the importance of chirality in drug design.

Q9: What are some alternative inhibitors of nitric oxide synthase besides this compound?

A9: Other NOS inhibitors include:

- L-NG-Nitroarginine methyl ester (L-NAME): A more potent and widely used NOS inhibitor compared to L-Nitroarginine. [, , , , , ]

- 7-Nitroindazole (7-NI): A selective inhibitor of neuronal NOS (nNOS). []

- Hemoglobin and its derivatives: These molecules can scavenge NO, indirectly inhibiting its effects. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。